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Compound of Interest

Compound Name: 1-Methylimidazole-4-acetaldehyde

Cat. No.: B021412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental

data necessary for the structural confirmation of synthetic 1-Methylimidazole-4-acetaldehyde.

It is designed to assist researchers in verifying the identity and purity of this compound, a

crucial step in any scientific investigation or drug development process. While direct

experimental spectra for 1-Methylimidazole-4-acetaldehyde are not readily available in the

public domain, this guide presents predicted data, data from closely related compounds, and

detailed experimental protocols to enable a thorough structural elucidation.

Structural Confirmation Workflow
The process of confirming the structure of a newly synthesized compound like 1-
Methylimidazole-4-acetaldehyde involves a multi-pronged analytical approach. Each

technique provides a unique piece of the structural puzzle, and together they offer a high

degree of confidence in the final assignment.
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Caption: Workflow for the synthesis and structural confirmation of 1-Methylimidazole-4-
acetaldehyde.

Spectroscopic and Chromatographic Data
Comparison
The following tables summarize the expected and comparative data for 1-Methylimidazole-4-
acetaldehyde. This includes predicted data and experimental data from a closely related

compound, 1-methylimidazole, to provide a basis for comparison.

Table 1: ¹H and ¹³C NMR Spectral Data
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Compoun

d
Technique Nucleus

Chemical

Shift

(ppm)

Multiplicity

Coupling

Constant

(J, Hz)

Assignme

nt

1-

Methylimid

azole-4-

acetaldehy

de

(Predicted)

¹H NMR H-2 ~7.5 s -
Imidazole

ring

H-5 ~6.9 s -
Imidazole

ring

CH₃ ~3.6 s - N-Methyl

CH₂ ~3.5 d ~5
Acetaldehy

de

CHO ~9.7 t ~5
Acetaldehy

de

1-

Methylimid

azole

(Experimen

tal)

¹H NMR H-2 7.67 s -
Imidazole

ring

H-4 7.08 t 1.1
Imidazole

ring

H-5 6.89 t 1.1
Imidazole

ring

CH₃ 3.64 s - N-Methyl

1-

Methylimid

azole-4-

acetaldehy

de

(Predicted)

¹³C NMR C=O ~200 - -
Acetaldehy

de
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C-2 ~138 - -
Imidazole

ring

C-4 ~135 - -
Imidazole

ring

C-5 ~120 - -
Imidazole

ring

CH₂ ~50 - -
Acetaldehy

de

CH₃ ~33 - - N-Methyl

1-

Methylimid

azole

(Experimen

tal)[1][2]

¹³C NMR C-2 137.9 - -
Imidazole

ring

C-4 129.6 - -
Imidazole

ring

C-5 121.3 - -
Imidazole

ring

CH₃ 33.1 - - N-Methyl

Table 2: Mass Spectrometry Data
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Compound Technique
Ionization

Mode

Predicted

m/z

Observed

m/z

Fragmentati

on Pattern

Highlights

1-

Methylimidaz

ole-4-

acetaldehyde

LC-MS/MS ESI+
125.0715

[M+H]⁺
-

Loss of CO,

loss of

CH₂CHO

1-

Methylimidaz

ole-4-

acetaldehyde

(Predicted

LC-MS/MS)

[3]

LC-MS/MS ESI-
123.0558 [M-

H]⁻
-

Major

fragments at

m/z 81, 54

Table 3: FTIR Spectroscopy Data

Compound Functional Group
Characteristic

Absorption (cm⁻¹)

Reference

Compound

1-Methylimidazole-4-

acetaldehyde

(Expected)

C=O (aldehyde) 1720-1740 (strong) General aldehydes

C-H (aldehyde)

2820-2850 and 2720-

2750 (two weak

bands)

General aldehydes

C=N (imidazole) ~1650
1-Methylimidazole[4]

[5]

C-N (imidazole) ~1500
1-Methylimidazole[4]

[5]

C-H (aromatic) ~3100
1-Methylimidazole[4]

[5]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based

on standard analytical practices for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified synthetic product in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H NMR spectrum.

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number

of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the
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signals to the respective protons and carbons in the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a

tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Protocol:

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent (e.g., methanol or acetonitrile/water mixture).

LC Separation:

Inject a small volume (1-5 µL) of the sample solution onto a C18 reverse-phase HPLC

column.

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

MS/MS Analysis:

Ionize the eluting compound using electrospray ionization (ESI) in both positive and

negative modes.

Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern.

Data Analysis: Compare the exact mass of the molecular ion with the calculated theoretical

mass of 1-Methylimidazole-4-acetaldehyde (C₆H₈N₂O, Monoisotopic Mass: 124.0637

g/mol )[6][7]. Analyze the fragmentation pattern to confirm the connectivity of the atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: FTIR Spectrometer.

Protocol:

Sample Preparation:

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder

and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory.

Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

Spectrum Acquisition:

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or pure KBr.

Ratio the sample spectrum against the background to obtain the final absorbance or

transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands for the aldehyde (C=O and C-H

stretches) and the imidazole ring (C=N, C-N, and aromatic C-H stretches).

Alternative Analytical Techniques
For a more in-depth analysis or to address specific questions such as purity and the presence

of isomers, the following techniques can be employed:

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is

essential for determining the purity of the synthesized compound. A single sharp peak is

indicative of a pure substance.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile

and thermally stable, GC-MS can provide excellent separation and mass spectral data.

Derivatization may be necessary to improve volatility.
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Elemental Analysis: This technique provides the percentage composition of carbon,

hydrogen, and nitrogen, which can be compared to the theoretical values for C₆H₈N₂O to

confirm the empirical formula.

Logical Relationships in Structural Elucidation
The confirmation of the structure of 1-Methylimidazole-4-acetaldehyde relies on the

convergence of data from multiple analytical techniques. The logical flow of this process is

depicted below.

NMR Data Mass Spec Data FTIR Data

¹H NMR:
Proton environment,

-CHO signal ~9.7 ppm

Proposed Structure:
1-Methylimidazole-4-acetaldehyde

confirms

¹³C NMR:
Carbon count,

C=O signal ~200 ppm

confirms

Molecular Weight:
m/z = 125.0715 [M+H]⁺

confirms

Fragmentation:
Confirms imidazole and
acetaldehyde moieties

supports

C=O stretch:
~1730 cm⁻¹

confirms

Imidazole ring bands:
~1650, 1500 cm⁻¹

confirms

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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